ethyl 2-(4-iodophenyl)ethyl carbonate
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Overview
Description
Ethyl 2-(4-iodophenyl)ethyl carbonate is an organic compound that features an ethyl carbonate group attached to a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-iodophenyl)ethyl carbonate typically involves the reaction of 4-iodophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
4-Iodophenol+Ethyl chloroformate→Ethyl 2-(4-iodophenyl)ethyl carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodophenyl)ethyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form a phenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the phenyl ring.
Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction Reactions: Products include phenyl derivatives without the iodine atom.
Scientific Research Applications
Ethyl 2-(4-iodophenyl)ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of radiolabeled compounds for imaging studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-iodophenyl)ethyl carbonate depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)ethyl carbonate
- Ethyl 2-(4-chlorophenyl)ethyl carbonate
- Ethyl 2-(4-fluorophenyl)ethyl carbonate
Comparison
Ethyl 2-(4-iodophenyl)ethyl carbonate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This can lead to different reactivity and selectivity in chemical reactions. For example, the iodine atom can participate in halogen bonding, which is less common with smaller halogens.
Properties
CAS No. |
60075-76-5 |
---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
ethyl 2-(4-iodophenyl)ethyl carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-14-11(13)15-8-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
FJROMEZDHMWBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
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